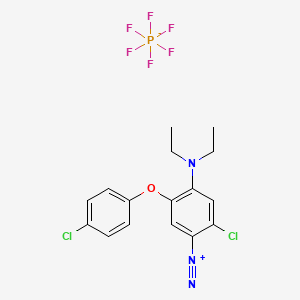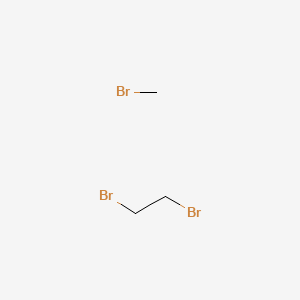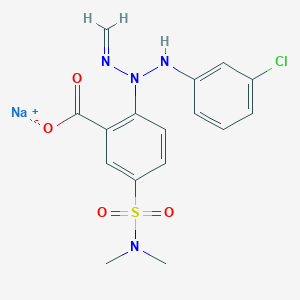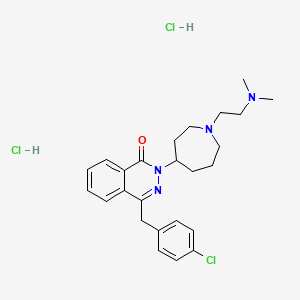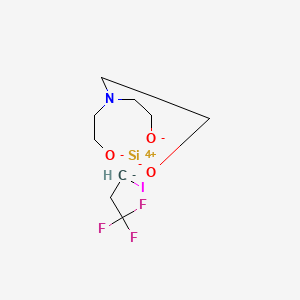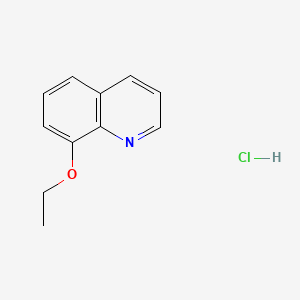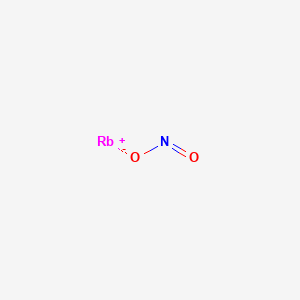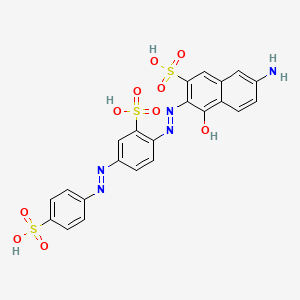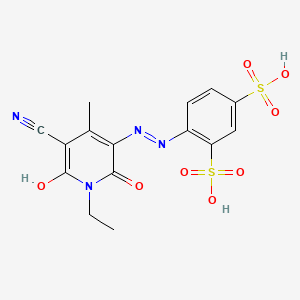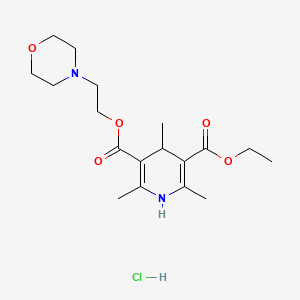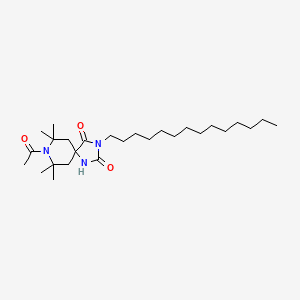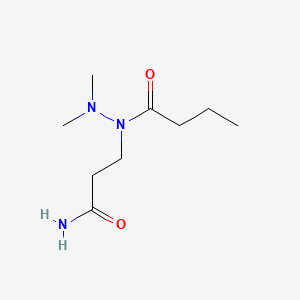
3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide is an organic compound with a unique structure that includes a hydrazino group attached to a propionamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide typically involves the reaction of 2,2-dimethyl-1-butyrylhydrazine with a propionamide derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions
3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydrazino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form bonds with various biomolecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
Similar compounds to 3-(2,2-Dimethyl-1-butyrylhydrazino)propionamide include:
- 2,2-Dimethyl-1,3-propanediamine
- N,N-Dimethylpropionamide
- 3,3-Dimethyl-1,2,3,4-Tetrahydroquinoxaline-1-Carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its unique hydrazino group attached to the propionamide backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
96804-56-7 |
|---|---|
分子式 |
C9H19N3O2 |
分子量 |
201.27 g/mol |
IUPAC名 |
3-[butanoyl(dimethylamino)amino]propanamide |
InChI |
InChI=1S/C9H19N3O2/c1-4-5-9(14)12(11(2)3)7-6-8(10)13/h4-7H2,1-3H3,(H2,10,13) |
InChIキー |
HZTVLSADBCYQNI-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)N(CCC(=O)N)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


